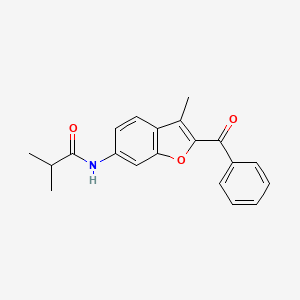

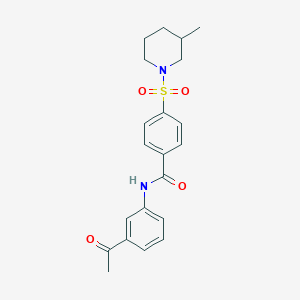

2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine, commonly known as 2-DFPE, is an organic compound with a wide range of applications in scientific research. It is primarily used as an intermediate in the synthesis of various compounds and has been studied extensively in the fields of medicinal chemistry, pharmacology, and biochemistry.

科学的研究の応用

Metabolic Characterization

- In Vitro Metabolism in Human Hepatocytes : A study by Kim et al. (2019) explored the metabolism of a similar compound, 25B-NBF (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine), in human hepatocytes using liquid chromatography-mass spectrometry. They found extensive metabolism into various metabolites, such as hydroxylation, O-demethylation, and glucuronidation. The metabolism was catalyzed by various cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes (Kim et al., 2019).

Pharmacological Studies

- Cytochrome P450 Enzymes in Metabolism : Nielsen et al. (2017) researched the involvement of cytochrome P450 enzymes in the metabolism of NBOMe compounds, finding significant involvement of CYP3A4 and CYP2D6 in their metabolism. These findings are relevant to the pharmacokinetics of similar compounds (Nielsen et al., 2017).

- High Potency at 5-HT2A Receptors : Eshleman et al. (2018) reported that substituted phenethylamines, including NBOMe compounds, are high-potency agonists at 5-HT2A receptors. This insight is crucial for understanding the potential psychoactive effects of related compounds (Eshleman et al., 2018).

Analytical Characterization

- Analytical Properties in Illicit Substances : Zuba et al. (2013) conducted analytical studies on hallucinogenic substances, including NBOMe derivatives, identifying them in various samples. This research aids in the detection and identification of related compounds in forensic investigations (Zuba et al., 2013).

Toxicology and Safety

- Cardiotoxicity Evaluation : Yoon et al. (2019) investigated the cardiotoxicity of NBOMe derivatives, including potential impacts on cardiac rhythm, using rat models and in vitro assays. These findings highlight the need for caution in the use of related compounds due to potential adverse cardiac effects (Yoon et al., 2019).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine involves the reaction of 3,4-dimethoxybenzaldehyde with 2-fluorobenzylamine, followed by reduction of the resulting imine to the corresponding amine.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "2-fluorobenzylamine", "sodium triacetoxyborohydride", "acetic acid", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: 3,4-dimethoxybenzaldehyde is dissolved in methanol and mixed with 2-fluorobenzylamine in the presence of acetic acid. The mixture is stirred at room temperature for several hours to form the imine intermediate.", "Step 2: Sodium triacetoxyborohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The reaction mixture is quenched with water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product.", "Step 4: The crude product is purified by column chromatography to obtain the final product, 2-(3,4-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine." ] } | |

| 435345-24-7 | |

分子式 |

C17H21ClFNO2 |

分子量 |

325.8 g/mol |

IUPAC名 |

2-(3,4-dimethoxyphenyl)-N-[(2-fluorophenyl)methyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C17H20FNO2.ClH/c1-20-16-8-7-13(11-17(16)21-2)9-10-19-12-14-5-3-4-6-15(14)18;/h3-8,11,19H,9-10,12H2,1-2H3;1H |

InChIキー |

FNQLERMCMQYFLZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2F)OC |

正規SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2F)OC.Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)prop-2-ynoic acid](/img/structure/B2985998.png)

![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)

![5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione](/img/structure/B2986004.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-morpholino-1,2-ethanedione](/img/structure/B2986005.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)

![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)

![2-(4-methylphenyl)-4-[4-(1H-pyrrol-1-yl)phenyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2986018.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B2986020.png)